molecular formula C15H21ClN2O4S B513084 1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942702-44-5

1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B513084
CAS No.: 942702-44-5
M. Wt: 360.9g/mol
InChI Key: HLTRYJDXJGZEAL-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a versatile chemical compound used in various scientific research fields. Its unique structure and properties make it suitable for applications in drug development, organic synthesis, and chemical analysis.

Preparation Methods

The synthesis of 1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common method includes the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with piperazine, followed by acetylation to introduce the ethan-1-one group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide

Scientific Research Applications

1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique structure and pharmacological properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring provides additional binding sites, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

1-[4-(5-Chloro-2-ethoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one can be compared with similar compounds such as 2-chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one . While both compounds share a piperazine ring and a sulfonyl group, the presence of the ethoxy and chloro substituents in this compound provides unique chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

1-[4-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4S/c1-4-22-14-9-11(2)13(16)10-15(14)23(20,21)18-7-5-17(6-8-18)12(3)19/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTRYJDXJGZEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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